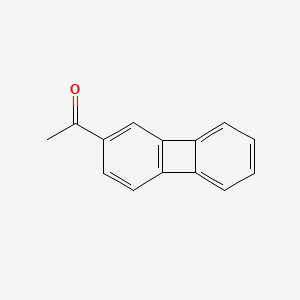

2-Acetylbiphenylene

Description

Genesis of the Biphenylene (B1199973) Core

The creation of the biphenylene core can be achieved through several key synthetic strategies. These methods are foundational to accessing a wide array of biphenylene derivatives, including 2-acetylbiphenylene.

One of the prominent methods for synthesizing the biphenylene skeleton involves the cyclodimerization of benzyne, a highly reactive aryne intermediate. researchgate.netnih.gov This approach often utilizes the in-situ generation of arynes from precursors like benzenediazonium-2-carboxylate or 2,2'-dihalogenated biphenyls. beilstein-journals.orgresearchgate.net While effective, this method can sometimes lead to the formation of high-energy intermediates and may result in comparatively low yields. beilstein-journals.org The dimerization of arynes offers a direct route to the four-membered ring of the biphenylene core. researchgate.netbeilstein-journals.org

Transition-metal catalysis provides a powerful tool for the construction of complex organic molecules, and the synthesis of biphenylene is no exception. Cobalt-mediated alkyne trimerization has been a notable method for creating substituted biphenylenes and the broader class of polycyclic hydrocarbons known as [N]phenylenes. researchgate.net Additionally, cobalt-catalyzed cycloaddition of o-dialkynylbenzene with an alkyne has been reported as a viable synthetic route. researchgate.netnih.gov More recent developments have explored iridium-catalyzed [4+1] cycloaddition reactions of biphenylenes with alkenes to produce fluorene (B118485) derivatives. acs.org

The Ullmann reaction, a classic method for forming biaryl compounds, has been successfully adapted for the synthesis of biphenylene. beilstein-journals.orgbyjus.com The traditional approach involves the copper-mediated coupling of two aryl halide molecules. byjus.comvedantu.com For biphenylene synthesis, this typically involves the intramolecular cyclization of 2,2'-dihalobiphenyls, such as 2,2'-diiodobiphenyl. researchgate.netnih.gov While the Ullmann reaction is a cornerstone of biaryl synthesis, it can have drawbacks such as poor selectivity and the formation of byproducts in certain applications. nih.gov

| Synthetic Method | Starting Materials | Key Features | Reference(s) |

| Aryne Cyclodimerization | Benzenediazonium-2-carboxylate, 2,2'-dihalogenated biphenyls | In-situ generation of highly reactive benzyne | researchgate.net, beilstein-journals.org, researchgate.net, researchgate.net, nih.gov |

| Metal-Catalyzed Cycloaddition | o-Dialkynylbenzene, Alkynes | Use of transition metals like cobalt and iridium | researchgate.net, acs.org, researchgate.net, nih.gov |

| Ullmann Reaction | 2,2'-Diiodobiphenyl | Copper-mediated intramolecular cyclization | researchgate.net, vedantu.com, beilstein-journals.org, byjus.com, nih.gov |

Direct Acetylation Pathways to this compound

With the biphenylene core in hand, the next step is the introduction of the acetyl group. This is typically achieved through electrophilic aromatic substitution, with the Friedel-Crafts acylation being the most direct and widely used method.

The Friedel-Crafts acylation of biphenylene is a standard method for producing this compound. rsc.orgekb.eg This reaction involves treating biphenylene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. acs.orglibretexts.org The reaction introduces an acyl group onto the aromatic ring. chegg.com The ketone product is deactivated towards further electrophilic attack, which helps to prevent multiple acylations. libretexts.org Variations of this reaction have been explored, including the use of different catalysts and reaction conditions to optimize yield and purity. google.comacs.org

A critical aspect of the Friedel-Crafts acylation of biphenylene is the regioselectivity of the reaction. The substitution pattern is influenced by the electronic properties of the biphenylene nucleus. Acylation of unsubstituted biphenylene predominantly yields the 2-acetyl derivative. rsc.orgekb.eg However, the formation of other isomers is possible. For instance, Friedel-Crafts acetylation of 2-methylbiphenylene has been shown to give mainly the 3-acetyl and 3,7-diacetyl derivatives. rsc.orgresearchgate.net The presence of existing substituents on the biphenylene ring directs the position of the incoming acetyl group. For example, to obtain a 2,6-disubstituted biphenylene, the initial 2-substituent must be either a meta-directing deactivating group or an ortho/para-directing deactivating group. ekb.eg

| Reactant | Acylating Agent | Catalyst | Major Product(s) | Reference(s) |

| Biphenylene | Acetyl Chloride / Acetic Anhydride | Aluminum Chloride | This compound | rsc.org, ekb.eg, acs.org, libretexts.org |

| 2-Methylbiphenylene | Acetyl Chloride | Aluminum Chloride | 3-Acetyl- and 3,7-diacetyl derivatives | rsc.org, researchgate.net |

| Biphenylene | Ethoxalyl chloride | Aluminum Chloride | 2-Glyoxylic ester or 2,6-diglyoxylic ester | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

1-biphenylen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c1-9(15)10-6-7-13-11-4-2-3-5-12(11)14(13)8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOITOZRTPXJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402196 | |

| Record name | 2-Acetylbiphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779-26-0 | |

| Record name | 2-Acetylbiphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Studies of 2 Acetylbiphenylene

Functional Group Interconversions of the Acetyl Moiety

The acetyl group in 2-acetylbiphenylene is a versatile functional handle that can be converted into a range of other moieties through reduction, halogenation, and oxidation reactions.

Reduction Strategies to Alcohols and Alkenyl Derivatives (e.g., 2-Vinylbiphenylene)

The carbonyl of the acetyl group can be reduced to a secondary alcohol and subsequently dehydrated to form an alkenyl derivative. A mild reduction of this compound, followed by dehydration, has been successfully employed to synthesize 2-vinylbiphenylene. rsc.orgresearchgate.netresearchgate.net This two-step transformation first yields the intermediate alcohol, 2-(1-hydroxyethyl)biphenylene, which is then converted to the corresponding vinyl compound.

Table 1: Reduction and Dehydration of this compound

| Starting Material | Reaction Sequence | Product | Reference(s) |

|---|

Halogenation Reactions at the Alpha-Carbon (e.g., 2-Chloroacetylbiphenylene, 2-Tribromoacetylbiphenylene)

The alpha-carbon of the acetyl group in this compound is susceptible to halogenation. libretexts.orgmissouri.edulibretexts.org This reaction typically proceeds through an enol or enolate intermediate. libretexts.orgmissouri.edu Treatment of this compound with phosphorus pentachloride (PCl₅) yields 2-(α-chloroacetyl)biphenylene. rsc.orgresearchgate.netresearchgate.net

Furthermore, exhaustive halogenation can be achieved under specific conditions. For instance, the synthesis of 6-bromo-2-(tribromoacetyl)biphenylene has been reported, demonstrating that all three alpha-hydrogens can be substituted with bromine atoms. rsc.orgekb.eg This polyhalogenation is characteristic of base-promoted reactions or can be driven to completion under certain acidic conditions. libretexts.orgyoutube.com

Table 2: Alpha-Halogenation of this compound Derivatives

| Starting Material | Reagents | Product | Reference(s) |

|---|---|---|---|

| This compound | Phosphorus pentachloride (PCl₅) | 2-(α-Chloroacetyl)biphenylene | rsc.orgresearchgate.netresearchgate.net |

Oxidation Reactions to Carboxylic Acid Derivatives

The acetyl group can be oxidized to a carboxylic acid. One effective method for converting this compound into biphenylene-2-carboxylic acid is through oxidation with sodium hypochlorite (B82951) in a dioxane solvent. prepchem.com This is characteristic of a haloform reaction, where the methyl ketone is converted to a carboxylate. libretexts.org

Another oxidative transformation is the Baeyer-Villiger oxidation. rsc.org Reaction of this compound with a peroxy acid results in the formation of 2-acetoxybiphenylene, an ester derivative, rather than the carboxylic acid. rsc.org This reaction has also been applied to substituted derivatives such as 2,6-diacetylbiphenylene (B1607097), which yields a mixture of 2-acetoxy-6-acetylbiphenylene and 2,6-diacetoxybiphenylene. rsc.org

Table 3: Oxidation of this compound

| Starting Material | Reagents/Reaction Type | Product(s) | Reference(s) |

|---|---|---|---|

| This compound | Sodium hypochlorite, Dioxane | Biphenylene-2-carboxylic acid | prepchem.com |

| This compound | Peroxy acid (Baeyer-Villiger) | 2-Acetoxybiphenylene | rsc.org |

Electrophilic Aromatic Substitution on the Biphenylene (B1199973) Ring System

The acetyl group significantly influences the position of subsequent electrophilic attacks on the biphenylene nucleus.

Positional Directing Effects of the Acetyl Group

The acetyl group is an electron-withdrawing and deactivating group in the context of electrophilic aromatic substitution. libretexts.orgwikipedia.org In typical aromatic systems, such groups direct incoming electrophiles to the meta position. masterorganicchemistry.comlibretexts.org In the biphenylene system, the acetyl group at the 2-position similarly directs incoming electrophiles, primarily to the 6-position. ekb.eg This directing effect is confirmed by the sulfonation of this compound with sulfuric acid, which yields 2-acetyl-6-biphenylenesulphonic acid. rsc.org The 6-position is electronically favored due to the deactivating nature of the acetyl group at position 2. ekb.eg

Synthesis of Di- and Polysubstituted this compound Derivatives

The directing effect of the acetyl group enables the controlled synthesis of various di- and polysubstituted biphenylenes. As mentioned, sulfonation provides a direct route to a 2,6-disubstituted derivative. rsc.org

This derivative can serve as a precursor for further functionalization. For example, the treatment of 2-acetyl-6-biphenylenesulphonic acid with bromine in glacial acetic acid results in a complex transformation that involves both electrophilic aromatic substitution (bromination) and alpha-halogenation of the acetyl group, yielding 6-bromo-2-(tribromoacetyl)biphenylene. rsc.orgekb.eg The synthesis of 2,6-diacetylbiphenylene and its subsequent oxidation also highlights the chemistry of these disubstituted systems. rsc.org

Table 4: Synthesis of Di- and Polysubstituted Biphenylenes

| Starting Material | Reagents | Product | Reference(s) |

|---|---|---|---|

| This compound | Concentrated Sulphuric Acid | 2-Acetyl-6-biphenylenesulphonic acid | rsc.orgekb.eg |

This article explores the chemical reactivity and transformations of this compound, a key intermediate in the synthesis of more complex molecular structures. The focus is on its behavior in sulphonation, halogenation, transition metal-catalyzed C-H functionalization, and condensation reactions.

The presence of the acetyl group, a deactivating and meta-directing substituent, on the biphenylene core significantly influences its reactivity in electrophilic substitution reactions. Treatment of this compound with concentrated sulphuric acid leads to sulphonation at the 6-position, yielding the this compound-6-sulphonic acid. rsc.orgekb.eg This outcome is consistent with the directing effect of the acetyl group, which guides the incoming electrophile to the meta position within the same ring.

Further halogenation of the sulphonated intermediate demonstrates a complex reactivity pattern. When this compound is first sulphonated with concentrated sulphuric acid and then treated with bromine in glacial acetic acid, a polybrominated product is formed. rsc.orgekb.eg Specifically, the reaction yields 6-bromo-2-tribromoacetylbiphenylene. rsc.org This indicates that under these conditions, bromination occurs not only on the biphenylene ring at the 6-position but also on the methyl group of the acetyl substituent, leading to a tribromoacetyl group. ekb.eg

| Starting Material | Reagents | Product(s) | Reference |

| This compound | 1. Concentrated H₂SO₄2. Br₂ in glacial acetic acid | 6-Bromo-2-tribromoacetylbiphenylene | rsc.org, ekb.eg |

The acetyl group in this compound can act as a directing group in transition metal-catalyzed C-H functionalization reactions, enabling the selective introduction of new substituents at positions that are otherwise difficult to access.

Ruthenium catalysts have been effectively used for the C-H functionalization of this compound. thieme-connect.comlabxing.com The carbonyl oxygen of the acetyl group coordinates to the ruthenium center, directing the activation of the C-H bond at the ortho position (C3). This directed activation is a key step that initiates a variety of subsequent coupling reactions. mdpi.com This strategy provides a powerful tool for building more complex molecules, such as unsymmetrically substituted tetraphenylenes, from the this compound scaffold. thieme-connect.comlabxing.com The use of less expensive and more stable ruthenium(II) catalysts makes these transformations particularly attractive. mdpi.com

Following the initial ruthenium-catalyzed C-H activation at the C3 position, various coupling partners can be introduced. Methodologies for alkenylation, alkylation, and amidation have been successfully developed. thieme-connect.comlabxing.com

Alkenylation: The activated intermediate can react with alkenes to form new carbon-carbon bonds, leading to alkenylated biphenylene derivatives. thieme-connect.com

Alkylation: Similarly, reaction with alkylating agents allows for the introduction of alkyl groups at the C3 position. thieme-connect.comrsc.org

Amidation: The use of amidation agents provides a route to form C-N bonds, yielding acetyl-substituted aminobiphenylenes. thieme-connect.comarkat-usa.org

These reactions significantly expand the synthetic utility of this compound, providing access to a diverse range of derivatives. thieme-connect.comlabxing.com

| Reaction Type | Starting Material | Catalyst System (General) | Coupling Partner (Example) | Product Type | Reference |

| Alkenylation | This compound | Ruthenium-based | Alkenes | 2-Acetyl-3-alkenylbiphenylene | thieme-connect.com |

| Alkylation | This compound | Ruthenium-based | Alkylating Agents | 2-Acetyl-3-alkylbiphenylene | thieme-connect.com |

| Amidation | This compound | Ruthenium-based | Amidation Agents | 2-Acetyl-3-amidobiphenylene | thieme-connect.com |

The C-H functionalization strategy can be extended to intramolecular reactions to construct new ring systems. researchgate.net An alkenylation-cyclization cascade has been reported where the initial C-H activation and alkenylation is followed by an intramolecular cyclization. thieme-connect.comlabxing.com This annulation strategy allows for the efficient synthesis of complex, fused polycyclic aromatic structures, such as unsymmetrically disubstituted tetraphenylenes, directly from this compound. thieme-connect.comlabxing.com These reactions showcase the power of carbonyl-directed C-H activation to build molecular complexity in a controlled manner.

The acetyl group of this compound can also participate in classical condensation reactions, providing a pathway to various heterocyclic structures.

This compound undergoes condensation reactions with aldehydes. rsc.org A notable example is its reaction with furfural (B47365) (also known as furan-2-carbaldehyde), which yields the corresponding furfurylidene derivative. rsc.orgnih.govwikipedia.org This reaction involves the formation of a new carbon-carbon double bond by linking the methyl carbon of the acetyl group to the carbonyl carbon of the aldehyde, with the elimination of a water molecule. The resulting product is a chalcone-like molecule containing both biphenylene and furan (B31954) rings. rsc.org

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Furfural | 1-(Biphenylen-2-yl)-3-(furan-2-yl)prop-2-en-1-one (Furfurylidene derivative) | rsc.org |

Condensation and Heterocyclic Annulation Reactions

Pathways to Biphenylene-Fused Heterocyclic Systems

The chemical reactivity of this compound serves as a foundation for the synthesis of various heterocyclic compounds incorporating the biphenylene moiety. Research has demonstrated that this compound can be a precursor to several fused heterocyclic systems. rsc.org For instance, condensation reactions of this compound with furfural lead to the formation of the corresponding furfurylidene derivatives. rsc.org These derivatives, in turn, can undergo further chemical transformations. rsc.org Additionally, some heterocyclic compounds have been directly prepared from this compound, highlighting its utility as a building block in heterocyclic chemistry. rsc.org

Furthermore, the strategic functionalization of the biphenylene core, followed by cyclization, presents another pathway to fused heterocycles. A notable example involves the ruthenium-catalyzed C–H functionalization of this compound to create unsymmetrically disubstituted tetraphenylenes. researchgate.net This methodology encompasses reactions like alkenylation–cyclization, which directly yield complex fused aromatic systems. researchgate.net

Biocatalytic Transformations

The enzymatic transformation of prochiral ketones like this compound into valuable chiral amines is a significant area of research, driven by the demand for enantiomerically pure compounds in various industries. almacgroup.com

Enzyme-Mediated Transamination for Chiral Amine Synthesis

Amine transaminases (ATAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. frontiersin.orgdovepress.com These enzymes facilitate the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine with high stereoselectivity. nih.govmbl.or.kr The process can theoretically achieve a 100% yield of the desired enantiopure amine. mdpi.com

Specifically, the bulky aromatic ketone this compound has been a challenging substrate for many wild-type transaminases due to steric hindrance within the enzyme's active site. researchgate.netacs.org However, through protein engineering, transaminases have been developed that can effectively catalyze the amination of such sterically demanding ketones. almacgroup.comresearchgate.netmdpi-res.com For example, a transaminase from Vibrio fluvialis initially showed no activity towards 2-acetylbiphenyl (B1312439) but was engineered to catalyze its conversion to the corresponding (S)-amine with excellent enantiomeric purity (>99% ee). mdpi-res.comalmacgroup.com

The general mechanism of transaminase-catalyzed amination involves a two-step ping-pong bi-bi reaction. diva-portal.orgmdpi.com In the first half-reaction, the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, bound to a lysine (B10760008) residue in the active site, accepts the amino group from an amine donor to form a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate. mbl.or.krmdpi.com In the second half-reaction, the amino group is transferred from the PMP to the ketone substrate (e.g., this compound) to produce the chiral amine and regenerate the PLP cofactor. mbl.or.krmdpi.com

Protein Engineering Approaches for Modulating Substrate Specificity and Reaction Rate

The limited substrate scope of wild-type transaminases, particularly towards bulky ketones like this compound, has necessitated the use of protein engineering to enhance their catalytic efficiency. frontiersin.orgdovepress.com Both rational design and directed evolution have been instrumental in tailoring these enzymes for specific industrial applications. rsc.org

Rational design involves making specific, knowledge-based mutations to the enzyme's structure. This approach was successfully used to engineer a Vibrio fluvialis amine transaminase. researchgate.netacs.org The wild-type enzyme had no detectable activity towards this compound. researchgate.netacs.org By combining computational modeling and site-directed mutagenesis, researchers identified key amino acid residues in the active site. researchgate.net Introducing mutations to enlarge the substrate-binding pocket and increase hydrophobicity resulted in a variant with a greater than 1716-fold increase in reaction rate for the conversion of this compound. almacgroup.comresearchgate.netacs.org

Directed evolution, on the other hand, involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. rsc.org This strategy has been widely applied to enhance the activity, stability, and substrate scope of transaminases for various bulky substrates. nih.govrsc.org For instance, the evolution of an ATA from Halomonas elongata led to variants with significantly improved activity towards para-substituted acetophenones. rsc.org

Table 1: Engineered Transaminase Variants for Bulky Ketones

| Parent Enzyme | Target Substrate | Engineering Strategy | Key Mutations | Improvement | Reference |

|---|---|---|---|---|---|

| Vibrio fluvialis ATA | 2-Acetylbiphenyl | Rational Design | W57F, R88H, V153S, K163F, I259M, R415A, V422A | >1716-fold increase in reaction rate | researchgate.netacs.org |

| Halomonas elongata ATA | p-Nitroacetophenone | Directed Evolution | Not specified | 2-fold increase in turnover frequency | rsc.org |

| Vibrio fluvialis ATA | (R)-ethyl 5-methyl 3-oxooctanoate | Directed Evolution | F19W, W57F, F85A, R88K, V153A, K163F, I259V, R415F | 60-fold increase in initial reaction velocity | mdpi.com |

Stereoselective Production of Enantiopure Amines

The primary goal of using transaminases for the synthesis of chiral amines is to achieve high enantiomeric excess (ee), meaning a high proportion of one enantiomer over the other. rsc.org Biocatalytic methods, particularly those employing engineered enzymes, consistently demonstrate the ability to produce enantiopure amines with excellent stereoselectivity. nih.gov

In the case of this compound, the engineered Vibrio fluvialis transaminase not only showed a dramatic increase in activity but also produced the corresponding (S)-amine with an enantiomeric excess of over 99%. researchgate.netacs.orgmdpi-res.com This high degree of stereoselectivity is a key advantage of biocatalysis over traditional chemical synthesis methods. almacgroup.com

The stereochemical outcome of the reaction is determined by the geometry of the enzyme's active site, which dictates how the substrate binds and is presented to the PMP cofactor for amination. almacgroup.com By selecting or engineering an appropriate (R)- or (S)-selective transaminase, it is possible to synthesize either enantiomer of a target chiral amine. mdpi.com

Table 2: Examples of Stereoselective Amine Production using Transaminases

| Substrate | Enzyme | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 2-Acetylbiphenyl | Engineered Vibrio fluvialis ATA | (S)-1-(1,1′-biphenyl-2-yl)ethanamine | 42 | >99 | almacgroup.com |

| 3,4-Dimethoxyphenylacetone | Arthrobacter sp. KNK168 | (R)-3,4-dimethoxyamphetamine | 82 | >99 | dovepress.comnih.gov |

| 4-Phenyl-2-butanone | ATA-117 | (S)-4-Phenyl-2-butylamine | Not specified | >99 | tdx.cat |

Based on a comprehensive review of available scientific literature, it has been determined that while this compound is a known compound and its synthesis has been documented, the specific, detailed spectroscopic data required to fully construct the requested article is not publicly available within the searched resources.

References confirm that spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) have been performed on this compound. For instance, its preparation is mentioned, and the use of IR, mass spectrometry, and NMR for characterization is noted in research contexts. ekb.egroyalsocietypublishing.org Furthermore, commercial spectral libraries, such as the Aldrich FT-IR and Raman collections, list entries for this compound, indicating that this data has been collected and is stored in proprietary databases. thermofisher.comthermofisher.comddmcorp.com

However, the actual spectra and the corresponding detailed data—such as specific chemical shifts (δ) for ¹H and ¹³C NMR, coupling constants (J), and vibrational frequencies (cm⁻¹) for IR and Raman spectroscopy—are not provided in the accessible literature. The available research that mentions this compound primarily focuses on its use as a starting material for the synthesis of more complex molecules, like tetraphenylene (B3251814) derivatives, and provides detailed spectroscopic data for the resulting products rather than the initial reactant. labxing.comthieme-connect.com

Without access to this foundational data, it is not possible to generate the scientifically accurate and detailed content, including the mandatory data tables, as stipulated in the instructions. The creation of an authoritative article on the advanced spectroscopic methodologies for the structural characterization of this compound is contingent upon the availability of these specific research findings.

Therefore, the article cannot be generated as requested due to the lack of accessible, detailed research findings and spectroscopic data for the compound this compound.

Advanced Spectroscopic Methodologies for Structural Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. bioglobax.comcpur.in When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. shu.ac.uk The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are light-absorbing functional groups. msu.edu

In organic molecules, the absorption of UV and visible radiation is primarily associated with functional groups containing valence electrons with low excitation energies. shu.ac.uk The resulting spectrum, a plot of absorbance versus wavelength, typically displays broad absorption bands due to the superimposition of rotational and vibrational transitions on the electronic transitions. shu.ac.uk

For 2-Acetylbiphenylene, the UV-Vis spectrum is influenced by its conjugated system, which includes the biphenylene (B1199973) core and the acetyl group. The extended π-electron system of the biphenylene moiety, combined with the carbonyl group, gives rise to characteristic electronic transitions. cpur.inshimadzu.com The absorption of UV radiation can lead to n → π* and π → π* transitions. shu.ac.uk Generally, π → π* transitions are more intense than n → π* transitions. shu.ac.uk

The position of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. libretexts.org The λmax value indicates the energy difference between the electronic ground and excited states, while the molar absorptivity is a measure of the probability of that transition occurring. The extended conjugation in this compound is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to simpler, non-conjugated systems. msu.edushimadzu.com

Table 1: Illustrative UV-Vis Absorption Data for Aromatic Ketones

| Compound | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent |

|---|---|---|---|

| Acetophenone | 240 | 13,000 | Ethanol |

| 278 | 1,100 | Ethanol | |

| 319 | 50 | Ethanol | |

| Benzophenone | 252 | 18,600 | Ethanol |

This table provides representative data for related compounds to illustrate typical absorption characteristics. Actual values for this compound may vary based on experimental conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. savemyexams.com In a typical mass spectrometer, a sample is ionized, and the resulting ions are separated based on their m/z value and detected. savemyexams.com

The peak with the highest m/z value in the mass spectrum usually corresponds to the molecular ion (M+), which is the intact molecule with one electron removed. savemyexams.com This peak provides the molecular mass of the compound. For this compound (C₁₄H₁₀O), the expected molecular weight is approximately 194.23 g/mol .

In addition to the molecular ion, the mass spectrum displays a series of fragment ions, which are formed when the molecular ion breaks down into smaller, charged species. tutorchase.com This fragmentation process is often predictable and provides valuable information about the molecule's structure. tutorchase.com The most abundant ion in the spectrum is known as the base peak. pg.edu.pl

The fragmentation of this compound is expected to follow patterns characteristic of aromatic ketones. Common fragmentation pathways include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with an m/z value corresponding to [M-15]⁺.

Loss of a carbonyl group (CO): This cleavage would produce a fragment ion with an m/z of [M-28]⁺.

Formation of an acylium ion: Cleavage of the bond between the carbonyl carbon and the biphenylene ring could yield a [CH₃CO]⁺ ion with an m/z of 43.

Formation of a biphenylenecarbonyl cation: This would result in a fragment at [M-15]⁺.

Table 2: Predicted Major Fragment Ions for this compound in Mass Spectrometry

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 194 | Molecular Ion [M]⁺ | [C₁₄H₁₀O]⁺ |

| 179 | [M - CH₃]⁺ | [C₁₃H₇O]⁺ |

| 166 | [M - CO]⁺ | [C₁₃H₁₀]⁺ |

| 151 | [M - CH₃CO]⁺ | [C₁₂H₇]⁺ |

This table is based on general fragmentation principles for aromatic ketones and provides a predictive guide.

X-ray Crystallography for Solid-State Molecular Architecture Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. nih.gov The electrons in the atoms of the crystal scatter the X-rays, producing a unique diffraction pattern of spots. nih.govmit.edu By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. nih.gov From this map, the positions of individual atoms can be determined with high precision. piazza.com

The crystal structure of a molecule like this compound would reveal the planarity of the biphenylene ring system and the orientation of the acetyl group relative to the aromatic core. Key parameters obtained from an X-ray crystallographic analysis include:

Unit cell dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic coordinates: The x, y, and z coordinates of each atom in the asymmetric unit.

Bond lengths and angles: Precise measurements of the distances between bonded atoms and the angles between adjacent bonds.

Intermolecular interactions: Information about how molecules pack together in the crystal, including any significant non-covalent interactions like hydrogen bonding or π-π stacking.

While a specific crystal structure determination for this compound was not found in the search results, related structures have been reported. For instance, the crystal structure of a derivative, (E)-1-([1,1'-biphenyl]-4-yl)-3-(2-methylphenyl)prop-2-en-1-one, which contains a biphenyl (B1667301) moiety, has been determined. iucr.org

Table 3: Representative Crystallographic Data for an Organic Molecule

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 98.45 |

| Volume (ų) | 1020.1 |

This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallography experiment. Actual data for this compound would be determined experimentally.

Theoretical and Computational Investigations of 2 Acetylbiphenylene Systems

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are instrumental in understanding the fundamental properties of 2-acetylbiphenylene at the atomic and electronic levels.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ntnu.nonobelprize.org It is a widely used approach for predicting the molecular geometry and electronic properties of compounds like this compound. ntnu.noresearchgate.net DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize the molecular structure and determine its ground-state energy. researchgate.net This methodology provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules. ntnu.no The application of DFT can elucidate bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional representation of the molecule. ntnu.no Furthermore, DFT is crucial for understanding the electronic distribution and properties that govern the chemical behavior of this compound. materialssquare.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgossila.com These orbitals are key to understanding a molecule's chemical reactivity and electronic properties. ossila.commalayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. malayajournal.org A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, computational studies can map the electron density distribution of these frontier orbitals, revealing the most probable sites for electrophilic and nucleophilic attack. malayajournal.org This analysis is fundamental for predicting how the molecule will interact with other chemical species. libretexts.org

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Description | Role in Chemical Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). Involved in reactions with electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). Involved in reactions with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels. | Indicates molecular stability and reactivity. A smaller gap generally implies higher reactivity. |

Natural Bond Orbital (NBO) Analysis for Bonding Characterization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure within a molecule in terms of localized orbitals. numberanalytics.comuni-muenchen.de It transforms the complex, delocalized molecular orbitals into a more intuitive picture of Lewis-like bonding (bonds and lone pairs). q-chem.comwisc.edu For this compound, NBO analysis can be used to quantify the hybridization of atomic orbitals, the polarity of bonds, and the extent of electron delocalization. q-chem.comnih.gov This method allows for the investigation of hyperconjugative interactions, which are stabilizing effects arising from the interaction of filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The second-order perturbation theory analysis within the NBO framework can estimate the energetic significance of these interactions, providing insights into the molecule's stability and the nature of its chemical bonds. nih.gov

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. schrodinger.comuni-muenchen.de It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. malayajournal.org The MESP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to attack by electrophiles, and regions of positive potential (colored blue), which are electron-deficient and prone to attack by nucleophiles. researchgate.net For this compound, the MESP surface would likely show a region of high negative potential around the oxygen atom of the acetyl group, indicating its nucleophilic character. uni-muenchen.deresearchgate.net This mapping provides a qualitative prediction of intermolecular interactions and chemical reactivity. schrodinger.comnih.gov

Mechanistic Studies Through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often inaccessible through experimental methods alone. chemrxiv.org

Elucidation of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of potential energy surfaces, which helps in understanding reaction mechanisms. chemrxiv.org By mapping these surfaces, researchers can identify stable intermediates and, crucially, the transition states that connect reactants to products. mit.eduacmm.nl A transition state is a high-energy, transient configuration along the reaction coordinate that represents the energy barrier for the reaction. mit.eduims.ac.jp The structure and energy of the transition state determine the reaction rate. Various computational methods, including the Nudged Elastic Band (NEB) method and other search algorithms, are employed to locate these elusive transition states. ims.ac.jparxiv.org For reactions involving this compound, computational modeling can be used to propose and evaluate different reaction pathways, calculate activation energies, and thus predict the most favorable mechanism. chemrxiv.orgmit.edu This knowledge is invaluable for designing new synthetic routes and understanding the molecule's reactivity in various chemical environments.

Energy Landscape Analysis of Chemical Transformations

The energy landscape of a chemical system provides a comprehensive map of all possible molecular arrangements and the energy associated with each. nih.gov For this compound, this landscape is crucial for understanding its reactivity and the potential pathways of its chemical transformations.

Chemical reactions can be visualized as a journey across this potential energy surface, moving from the energy minima of the reactants to those of the products via transition states. nih.gov The acetyl group, being electron-withdrawing, creates a polarized electronic environment in the biphenylene (B1199973) system. vulcanchem.com This polarization influences the energy landscape, dictating the preferred sites for nucleophilic and electrophilic attacks.

For instance, in enzyme-catalyzed reactions, the energy landscape can be computationally modeled to understand how an enzyme like a transaminase interacts with this compound. researchgate.netcore.ac.uk By mapping the energy changes as the substrate binds to the active site and proceeds through various intermediates, researchers can identify the rate-limiting steps and design mutations to improve catalytic efficiency. researchgate.netcore.ac.ukresearchgate.net One study successfully engineered a transaminase with a more than 1716-fold increase in reaction rate towards this compound by introducing mutations that altered the energy landscape of the active site. researchgate.netcore.ac.uk

The analysis of the energy landscape can reveal multiple reaction pathways with varying energy barriers. nih.gov For complex reactions, the potential energy surface may contain numerous local minima and transition states. nih.gov Computational methods, such as those combining density functional theory with algorithms for exploring the potential energy hypersurface, can identify these features and elucidate novel reaction mechanisms. nih.gov

Table 1: Key Aspects of Energy Landscape Analysis for this compound

| Feature | Description | Relevance to this compound |

| Potential Energy Surface | A multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. nih.gov | Dictates the stable conformations and reaction pathways of this compound. |

| Local Minima | Points on the energy landscape corresponding to stable or metastable structures (reactants, products, intermediates). plos.org | Represents the ground state and any stable intermediates of this compound during a reaction. |

| Transition States | Saddle points on the energy landscape that represent the highest energy point along a reaction coordinate. nih.gov | Determines the activation energy and rate of chemical transformations involving this compound. |

| Reaction Pathways | The trajectory on the potential energy surface connecting reactants to products through a transition state. nih.gov | Reveals the step-by-step mechanism of reactions such as electrophilic substitution or enzymatic transformations. |

Theoretical Studies on Aromaticity and Antiaromaticity

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of certain cyclic, planar, and conjugated molecules. units.it Biphenylene itself is an interesting case, possessing both aromatic and antiaromatic characteristics within its structure.

Ring current density is a theoretical tool used to quantify the degree of aromaticity. esa.intresearchgate.netrsc.orgesa.int In an aromatic system, the application of an external magnetic field induces a diatropic (clockwise) ring current in the delocalized π-electrons, which in turn creates a magnetic field that opposes the external field. researchgate.neticmol.es The strength of this ring current is a measure of the molecule's aromaticity.

For this compound, the electron-withdrawing nature of the acetyl group is expected to modulate the ring current density. The substituent can influence the delocalization of the π-electrons within the biphenylene core. The acetyl group's position on the biphenylene ring is significant; electrophilic substitution on biphenylene typically occurs at the 2-position. ekb.eg The presence of a deactivating group like acetyl would then direct further substitution to the 6-position. ekb.eg

Table 2: Predicted Effects of Acetyl Substitution on Biphenylene's Electronic Properties

| Property | Biphenylene (Parent Molecule) | This compound | Rationale |

| Electron Density | Relatively uniform across the rings. | Reduced on the substituted ring. | The acetyl group is electron-withdrawing. |

| Ring Current | Exhibits characteristic diatropic currents. | Potentially altered diatropic and paratropic currents. | The substituent modifies π-electron delocalization. rsc.org |

| Aromaticity | A subject of debate, with both aromatic and antiaromatic contributions. | The overall aromatic character may be modified due to electronic perturbation. | Changes in electron delocalization affect aromatic stabilization. |

| Reactivity | Prone to electrophilic substitution at the 2-position. ekb.eg | The acetyl group deactivates the ring towards further electrophilic attack and directs incoming groups. ekb.eg | The substituent alters the electronic landscape for chemical reactions. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules, including their conformational changes over time. researchgate.net For a molecule like this compound, MD simulations can provide valuable insights into its conformational preferences and the flexibility of the acetyl group relative to the biphenylene core.

The conformation of a molecule refers to the spatial arrangement of its atoms that can be interconverted by rotation around single bonds. orgosolver.com In this compound, the key rotational freedom is around the single bond connecting the acetyl group to the biphenylene ring. Different rotational positions of the acetyl group will have different energies due to steric interactions and electronic effects.

MD simulations can explore the potential energy surface of this compound, identifying the most stable conformations (those with the lowest energy) and the energy barriers between them. plos.org This is achieved by solving Newton's equations of motion for the atoms in the system, allowing the molecule to explore different conformations over a simulated period. researchgate.net

The results of an MD simulation can be used to generate a conformational landscape, which maps the energy of the molecule as a function of its dihedral angles. gmu.edu For this compound, this would primarily involve the dihedral angle defining the orientation of the acetyl group. The simulation can also reveal how the conformation of the molecule changes in different environments, such as in a solvent or when interacting with another molecule.

Table 3: Parameters in a Typical Molecular Dynamics Simulation for Conformational Analysis

| Parameter | Description | Example Application for this compound |

| Force Field | A set of parameters that describe the potential energy of the system as a function of the atomic positions. | A force field like GROMOS or AMBER would be chosen to model the interactions within this compound. |

| Temperature and Pressure | The thermodynamic conditions at which the simulation is run. | The simulation would be run at a specific temperature and pressure to mimic experimental conditions. plos.org |

| Simulation Time | The length of time over which the molecular motions are simulated. | A sufficiently long simulation time is needed to ensure that the molecule has adequately explored its conformational space. |

| Analysis of Trajectories | The output of the simulation, which is a record of the atomic positions and velocities over time. | The trajectory would be analyzed to identify the preferred conformations, the frequency of transitions between them, and other dynamic properties. plos.org |

Research Directions and Potential As Building Blocks in Advanced Chemical Synthesis

Precursor for Polycyclic Conjugated Hydrocarbons (PCHs) and Extended π-Systems

Polycyclic conjugated hydrocarbons (PCHs) are a class of organic molecules composed of multiple fused aromatic rings. wikipedia.org Their extended π-systems give rise to interesting electronic and optical properties, making them promising candidates for applications in materials science. 2-Acetylbiphenylene serves as a crucial starting material for the synthesis of various PCHs, particularly those incorporating the biphenylene (B1199973) motif.

Synthesis of Novel Tetraphenylene (B3251814) Derivatives

A significant area of research has focused on utilizing this compound for the synthesis of unsymmetrically disubstituted tetraphenylenes. thieme-connect.comlabxing.com Tetraphenylenes are nonplanar, saddle-shaped molecules with potential applications in materials science, supramolecular chemistry, and asymmetric catalysis. labxing.comresearchgate.net

A novel and efficient strategy for creating these derivatives involves a ruthenium-catalyzed C–H functionalization of this compound. thieme-connect.comlabxing.com This method allows for a variety of chemical transformations, including:

Alkenylation–cyclization

Alkenylation

Alkylation

Amidation

This approach provides a direct and versatile route to a range of unsymmetrically substituted tetraphenylene derivatives, which were previously challenging to synthesize. thieme-connect.comlabxing.com The ability to introduce different functional groups onto the tetraphenylene core opens up new avenues for tuning their properties and exploring their potential applications. researchgate.net

Strategies for Incorporating Biphenylene Units into Acene Frameworks

Acenes, which are polycyclic aromatic hydrocarbons consisting of linearly fused benzene (B151609) rings, are of great interest due to their exceptional optoelectronic properties. beilstein-journals.org However, their stability decreases as the length of the conjugated system increases. beilstein-journals.org A promising strategy to address this stability issue is the incorporation of biphenylene units into the acene framework. beilstein-journals.orgresearchgate.net

The inclusion of the antiaromatic four-membered ring of the biphenylene unit can limit electron delocalization, thereby enhancing the stability of the resulting polycyclic conjugated compound. researchgate.net The unique structure of biphenylene, with two benzene rings fused to a strained cyclobutadiene (B73232) ring, makes it an excellent candidate for C-C bond activation and subsequent integration into more complex polycyclic systems. researchgate.netnih.gov Research in this area focuses on developing synthetic methodologies to create these novel biphenylene-containing acenes and to study their distinct optoelectronic properties. beilstein-journals.org

Scaffold for the Development of New Organic Materials

The term "scaffold" in chemistry refers to the core structure of a molecule to which various functional groups can be attached. nih.govub.edu this compound, with its reactive acetyl group and unique biphenylene core, serves as an excellent scaffold for the development of a new generation of organic materials with tailored properties.

Research into Chiral Systems Derived from this compound

Chiral molecules, which are non-superimposable on their mirror images, are of immense importance in various fields, including materials science and catalysis. yale.edumpg.de While biphenylene itself is achiral, the introduction of substituents, such as the acetyl group in this compound, can lead to the formation of chiral derivatives.

Substituted tetraphenylenes, which can be synthesized from this compound, can be chiral molecules. labxing.com The development of asymmetric syntheses for these chiral tetraphenylenes is an active area of research. unl.edu These chiral π-conjugated systems exhibit high barriers to racemization, making them configurationally stable and suitable for applications in chiral recognition and asymmetric catalysis. researchgate.netunl.edu

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. supramolecularevans.comwikipedia.org Self-assembly is a key process in supramolecular chemistry where molecules spontaneously organize into ordered structures. wikipedia.orgnih.gov

The unique geometry and electronic properties of molecules derived from this compound, such as tetraphenylenes, make them attractive building blocks for supramolecular chemistry. labxing.comresearchgate.net Research is ongoing to explore how these molecules can be used to construct complex, self-assembled architectures. The biphenylene unit itself can be incorporated into larger macrocyclic structures, known as biphenarenes, which have shown promise in host-guest chemistry and the separation of small molecules. mdpi.com Furthermore, studies on the self-assembly of acetylbiphenyl molecules on surfaces have provided insights into creating complex molecular nano-objects. researchgate.netcsic.es

Investigation as Precursors for Charge Transport Materials

Charge transport materials are essential components in a variety of electronic devices, including solar cells and field-effect transistors. researchgate.netrsc.orgfrontiersin.org The ability of a material to efficiently transport electrical charge is crucial for the performance of these devices.

The extended π-systems of polycyclic conjugated hydrocarbons derived from this compound make them promising candidates for charge transport materials. Research in this area is focused on synthesizing new biphenylene-containing materials and evaluating their charge transport properties. pmarketresearch.comnih.gov The incorporation of biphenylene units can influence the molecular packing and electronic coupling in the solid state, which are key factors determining charge mobility. The development of efficient synthetic routes to these materials from this compound is crucial for advancing this field of research.

Applications in Catalysis Research

The unique structural and electronic properties of this compound make it a valuable substrate and building block in modern catalysis research. Its strained four-membered ring and the presence of a carbonyl directing group open up avenues for novel synthetic transformations.

Design and Synthesis of Ligands Incorporating the this compound Unit

The acetyl group on the biphenylene framework serves as a convenient chemical handle for synthesizing more complex molecules, including ligands for transition metal catalysts. While direct examples of ligands synthesized from this compound are specific to proprietary research, the general strategies for converting acetyl-aromatic compounds into ligands are well-established in the literature.

One common approach involves the condensation of a primary amine with a carbonyl compound to form a Schiff base, which contains an azomethine group (–CH=N–). icm.edu.pl These Schiff bases are often bi- or tridentate ligands capable of forming stable complexes with various transition metals. icm.edu.pl For instance, a bidentate Schiff base ligand has been synthesized from the related isomer, 4-acetylbiphenyl (B160227), by reacting it with 2-amino-4-chlorophenol. icm.edu.plresearchgate.net This ligand was then used to create mononuclear complexes with Co(II), Ni(II), Cu(II), and Zn(II), which demonstrated potential in dye decolorization applications. researchgate.net This established synthetic route highlights a potential pathway for creating novel Schiff base ligands derived from this compound for various catalytic applications.

The biphenyl (B1667301) scaffold itself is a core component of many highly effective ligands used in modern cross-coupling reactions, underscoring the potential value of ligands derived from the unique biphenylene structure. google.com Furthermore, palladium complexes featuring pyridine-based ligands have been shown to be effective precatalysts in reactions such as the Suzuki–Miyaura cross-coupling. nih.govacs.org The interaction between such catalyst systems and substrates like this compound is an active area of investigation.

Studies in Directed C-H Activation and Other Catalytic Processes

This compound has emerged as a key substrate in the field of directed carbon-hydrogen (C-H) activation. The acetyl group acts as an effective directing group, enabling the selective functionalization of the otherwise inert C-H bond at the ortho-position. This strategy provides a powerful tool for building molecular complexity from a simple starting material.

A significant breakthrough has been the development of a ruthenium-catalyzed C–H functionalization of this compound to produce a variety of unsymmetrically disubstituted tetraphenylenes. researchgate.netresearchgate.net The carbonyl group directs the Ru(II) catalyst to the C-H bond at the C3 position, facilitating several types of transformations. researchgate.net This methodology provides straightforward access to complex tetraphenylene derivatives, which are of interest for their potential applications in materials science. researchgate.net

The key reactions achieved through this carbonyl-directed C-H activation strategy are summarized below:

| Reaction Type | Description | Catalyst System | Reference |

| Alkenylation | Forms a new C-C bond by coupling with an alkene. | Ruthenium-catalyzed | researchgate.net |

| Alkylation | Introduces an alkyl group. | Ruthenium-catalyzed | researchgate.net |

| Amidation | Forms a new C-N bond with an amide source. | Ruthenium-catalyzed | researchgate.net |

| Alkenylation–Cyclization | A tandem reaction involving alkene coupling followed by intramolecular cyclization. | Ruthenium-catalyzed | researchgate.netresearchgate.net |

This approach leverages the directing group to control regioselectivity, a common challenge in C-H activation chemistry. scielo.br The selective cleavage of C-H bonds is a critical step in many synthetic processes, and using a directing group like the acetyl in this compound allows for efficient and precise C-C and C-N bond formation. researchgate.net

Beyond metal-catalyzed C-H activation, this compound has been used as a substrate in biocatalysis. The substrate specificity of the amine transaminase from Vibrio fluvialis was expanded through rational design to accommodate the bulky 2-acetylbiphenyl (B1312439) ketone for the asymmetric synthesis of (1S)-1-(1,10-biphenyl-2-yl)ethanamine. illinois.edu A mutant enzyme with seven point mutations demonstrated a more than 1716-fold improvement in reaction rate, producing the chiral amine with excellent enantiomeric purity (>99% ee). mdpi.com

Future Perspectives and Emerging Methodologies in this compound Chemistry

The chemistry of this compound is poised for significant advancement, driven by broader trends in catalysis and organic synthesis. The successful use of its acetyl group as a handle for directed C-H activation opens the door to a wide array of new and complex molecules, particularly in the realm of materials science. researchgate.net The ability to synthesize novel, unsymmetrically substituted tetraphenylenes could accelerate research into advanced organic electronic materials. researchgate.netresearchgate.net

Future research will likely focus on expanding the toolbox of reactions that can be performed on the this compound scaffold. This includes exploring catalysts based on cheaper, more earth-abundant metals to replace precious metals like ruthenium and palladium, which is a major goal in sustainable chemistry. scielo.br The development of catalysts based on nickel or cobalt for C-H activation, for example, represents a promising frontier. mdpi.comnih.gov

The application of emerging synthetic methodologies to this compound is another promising avenue. Photoredox catalysis, which uses visible light to mediate bond formation, offers mild and selective conditions for generating radical intermediates. rsc.org Applying this strategy to the benzylic position of the acetyl group or to the aromatic rings could unlock new functionalization pathways.

Furthermore, the synergy between different types of catalysis, such as the interplay between homogeneous and heterogeneous systems, is a growing area of interest. mit.edu Developing reusable, solid-supported catalysts for the C-H functionalization of this compound could enhance the sustainability and industrial applicability of these transformations. rsc.org The continued exploration of biocatalysis, building on the success of engineered transaminases, could provide highly selective and environmentally friendly routes to valuable chiral building blocks derived from this compound. illinois.edumdpi.com These advanced methodologies will undoubtedly expand the synthetic utility of this unique chemical compound.

Q & A

Q. What advanced techniques validate the electronic properties of this compound for materials science applications?

- Methodological Answer : Cyclic Voltammetry (CV) measures redox potentials, while Ultraviolet-Visible (UV-Vis) spectroscopy assesses π-π* transitions. Time-Resolved Microwave Conductivity (TRMC) evaluates charge carrier mobility. Pair with computational studies (TD-DFT) to correlate experimental and theoretical bandgaps. Publish full datasets (raw and processed) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.